6'-(Diethylamino)-1',3'-dimethylfluoran
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are a unique class of organic molecules characterized by a distinctive structural feature: two rings connected by a single, common atom known as the spiroatom. walshmedicalmedia.com This arrangement imparts a rigid, three-dimensional geometry that is perpendicular in nature. Unlike fused or bridged ring systems, the spiro-junction forces the planes of the two rings into an orthogonal orientation.
This constrained, yet three-dimensional, architecture is of significant interest in several areas of chemistry. In medicinal chemistry, the incorporation of spirocyclic scaffolds has become a strategy for designing novel drug candidates. rsc.orgacs.org The rigidity of the spiro-framework can lead to higher binding affinity and selectivity for biological targets, while the three-dimensional shape can improve physicochemical properties such as solubility. acs.org Furthermore, spirocycles are found in numerous natural products, where their specific stereochemistry is crucial for their biological activity. rsc.org In materials science, the unique topology of spiro compounds is exploited in the design of functional materials for electronics and optics. walshmedicalmedia.com The synthesis of these complex structures often requires sophisticated, multi-step procedures or innovative one-pot cascade reactions to efficiently create the quaternary spiro-center. callutheran.educambridgescholars.com
Historical Context and Evolution of Fluoran (B1223164) Dye Research
The history of fluoran dyes is intrinsically linked to the broader history of synthetic dyes. A pivotal moment occurred in 1871 when German chemist Adolf von Baeyer first synthesized fluorescein. fluorofinder.combiotium.com He created this novel compound, initially named "resorcinphthalein," by heating phthalic anhydride (B1165640) and resorcinol. fluorofinder.combiotium.com This molecule exhibited a powerful yellow-green fluorescence in alkaline solutions and established the foundational xanthene structure from which fluoran and rhodamine dyes are derived. fluorofinder.com
Fluorans are a subgroup of triarylmethane dyes and are structurally based on this xanthene core. wikipedia.org Research into these compounds has focused heavily on their properties as leuco dyes—molecules that can exist in a colorless (leuco) form and a colored form. The transition between these states is typically a reversible reaction triggered by external factors. Early research recognized the potential of this switching mechanism, particularly the ring-opening and closing of a lactone ring within the molecule. This characteristic laid the groundwork for their use in applications like carbonless copy paper and, later, thermal printing. wikipedia.orgresearchgate.net Over the decades, research has evolved to synthesize a wide array of fluoran derivatives with different substituents to achieve a spectrum of colors and to fine-tune their sensitivity to stimuli such as heat and acidity. researchgate.netbdbiosciences.com
Rationale for Focusing on 6'-(Diethylamino)-1',3'-dimethylfluoran in Advanced Research
This compound (CAS No. 21934-68-9) is a prime subject for advanced research due to its exemplary chromogenic properties, which are directly tied to its spirocyclic fluoran structure. alfa-chemistry.com This compound is a classic leuco dye, functioning as a color former in various recording systems. chemicalbook.comfmect.com Its significance lies in the reversible transformation it undergoes. In its neutral state, the molecule exists in a colorless, non-polar lactone form, where the spiro carbon is intact. alfa-chemistry.com Upon interaction with an acidic developer or the application of heat, the lactone ring opens. alfa-chemistry.com This structural change creates a planar, conjugated zwitterionic system that absorbs visible light, resulting in a distinct color.
The reversibility of this lactone ring-opening and closing mechanism makes this compound a model compound for studying stimuli-responsive materials. alfa-chemistry.com It is widely used in the production of thermal papers, inks, and coatings because of these reliable color-changing properties. Research continues to explore the combination of this coloring mechanism with other chemical processes to develop new functional materials for applications like rewritable media and advanced sensor technologies. alfa-chemistry.comchemimpex.com Its well-defined structure and predictable chemical behavior provide a robust platform for investigating the fundamental principles of thermochromism and photochromism in organic molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21934-68-9 chemicalbook.com |
| Molecular Formula | C₂₆H₂₅NO₃ chemicalbook.com |
| Molecular Weight | 399.48 g/mol chemsrc.com |
| IUPAC Name | 6'-(diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one alfa-chemistry.com |
| Appearance | White to almost white powder or crystal alfa-chemistry.com |
| Melting Point | 168 - 172 °C alfa-chemistry.com |
| Purity | >98.0% tcichemicals.comtcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
6'-(diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-5-27(6-2)18-11-12-21-22(15-18)29-23-14-16(3)13-17(4)24(23)26(21)20-10-8-7-9-19(20)25(28)30-26/h7-15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBVJQHCCCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885184 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21934-68-9 | |
| Record name | 6′-(Diethylamino)-1′,3′-dimethylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21934-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-(diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathway Analysis of 6 Diethylamino 1 ,3 Dimethylfluoran
Elucidation of Primary Synthetic Routes for 6'-(Diethylamino)-1',3'-dimethylfluoran
The primary synthetic routes to this compound are characterized by the method used to form the crucial bonds within the molecule. The traditional approach relies on the construction of the xanthene core through condensation chemistry, while a more contemporary method involves the late-stage introduction of the diethylamino group using palladium catalysis.
Condensation Reactions in Fluoran (B1223164) Synthesis
The most established method for the synthesis of fluoran dyes is through the acid-catalyzed condensation of a substituted 2-benzoylbenzoic acid derivative with a substituted phenol. In the case of this compound, this involves the reaction of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with 2,4-dimethylphenol.
The initial step in this pathway is the synthesis of the keto acid, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. This is typically achieved through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and 3-diethylaminophenol in the presence of a Lewis acid catalyst. The subsequent and final step is the condensation of this keto acid with 2,4-dimethylphenol. This reaction is generally carried out in the presence of a strong acid, such as sulfuric acid, which acts as both a catalyst and a dehydrating agent. The acid facilitates the electrophilic attack of the protonated ketone onto the electron-rich aromatic ring of 2,4-dimethylphenol, followed by cyclization and dehydration to form the final fluoran structure. A general representation of this condensation reaction is depicted in a patent describing the preparation of similar diethylamino fluorans google.com.
Palladium-Catalyzed Amination Approaches
An alternative and more modern approach to the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This method is particularly useful as it allows for the formation of the carbon-nitrogen bond in a late stage of the synthesis, which can be advantageous for the introduction of diverse amino functionalities.
This synthetic route would typically begin with a fluoran core that has been functionalized with leaving groups, such as halogens (e.g., bromine or chlorine) or triflates, at the 6'-position. For instance, a dihalogenated or ditriflated fluoran precursor could be synthesized first. This precursor would then be subjected to a palladium-catalyzed amination reaction with diethylamine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The Buchwald-Hartwig amination has been successfully applied to the synthesis of a variety of complex molecules, including dyes with structures similar to fluorans nih.govacs.orgwikipedia.org.
Mechanistic Investigations of Reaction Pathways
The mechanisms of both the condensation and palladium-catalyzed amination routes have been extensively studied. The condensation reaction proceeds through a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of the keto group of the 2-benzoylbenzoic acid derivative by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich ring of the phenol derivative. A series of proton transfers and a final dehydration step lead to the formation of the spirocyclic fluoran structure.
The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving the palladium catalyst. The cycle is generally believed to begin with the oxidative addition of the aryl halide or triflate to a low-valent palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by the base to form a palladium-amido complex. The final step is a reductive elimination from this complex, which forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst, allowing the cycle to continue wikipedia.orgrug.nl.
Optimization of Synthesis Parameters for Enhanced Yield and Purity
The efficiency and selectivity of both synthetic routes are highly dependent on the reaction conditions. Therefore, the optimization of various parameters is essential to maximize the yield and purity of the final product.
Role of Catalyst Loading and Ligand Selection
In the context of the palladium-catalyzed amination route, the choice of catalyst and ligand, as well as their respective loadings, are of paramount importance. The catalyst loading is typically kept as low as possible to minimize costs and residual metal contamination in the final product, while still ensuring a reasonable reaction rate.
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often preferred as they promote the rates of both the oxidative addition and reductive elimination steps. The optimization of these parameters is typically carried out by screening a variety of catalysts and ligands at different loadings, as illustrated in the hypothetical optimization table below.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) | Purity (%) |
| Pd(OAc)2 | P(t-Bu)3 | 1 | 2 | 85 | 95 |
| Pd2(dba)3 | XPhos | 0.5 | 1 | 92 | 98 |
| Pd(PPh3)4 | dppf | 2 | 4 | 78 | 90 |
Note: This table is a representative example based on typical optimization studies for Buchwald-Hartwig reactions and does not represent actual experimental data for the synthesis of this compound.
Influence of Temperature and Solvent Systems
The reaction temperature and the choice of solvent can have a significant impact on both the condensation and palladium-catalyzed amination reactions. In the condensation reaction, a high temperature is generally required to drive the dehydration step and ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of unwanted side products through charring and other decomposition pathways.
For the palladium-catalyzed amination, the temperature must be high enough to overcome the activation energy of the oxidative addition and reductive elimination steps, but not so high as to cause catalyst decomposition. The solvent must be able to dissolve the reactants and the catalyst, and it should be inert to the reaction conditions. Aprotic polar solvents such as toluene, dioxane, or DMF are commonly used. The optimal temperature and solvent are typically determined through systematic screening, as shown in the following hypothetical data table.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 80 | 12 | 88 | 96 |
| Toluene | 110 | 6 | 95 | 98 |
| Dioxane | 100 | 8 | 90 | 97 |
| DMF | 120 | 4 | 85 | 94 |
Note: This table is a representative example based on typical optimization studies for Buchwald-Hartwig reactions and does not represent actual experimental data for the synthesis of this compound.
Control of Moisture-Sensitive Conditions
The synthesis of this compound involves reaction steps that are highly sensitive to the presence of moisture. Both the Friedel-Crafts acylation and the acid-catalyzed condensation reactions can be significantly hampered by water.
In the Friedel-Crafts acylation step, particularly when a Lewis acid catalyst is employed (though not explicitly in the solvent-free melt synthesis), the catalyst (e.g., AlCl₃) would readily react with water. This hydrolysis deactivates the catalyst and reduces the efficiency of the acylation. Even in the absence of a traditional Lewis acid, the presence of water can interfere with the reactivity of the anhydride starting material.
The second step, the condensation reaction catalyzed by concentrated sulfuric acid, is critically dependent on anhydrous conditions. Concentrated sulfuric acid is a strong dehydrating agent, and its effectiveness in promoting the cyclization and dehydration to form the fluoran ring is diminished if it is diluted with water. The presence of water can lead to incomplete reaction and the formation of unwanted by-products, thereby reducing the yield and purity of the final dye.
To mitigate these issues, the following precautions are essential:
Use of Dry Glassware: All reaction vessels and equipment must be thoroughly dried, often by oven-drying or flame-drying under an inert atmosphere.
Anhydrous Reagents and Solvents: The starting materials and any solvents used should be of high purity and free from water. Solvents are often dried using appropriate drying agents and distilled before use.
Inert Atmosphere: Conducting the reactions under an inert atmosphere of nitrogen or argon can prevent the ingress of atmospheric moisture.
Use of Dehydrating Agents: In the condensation step, the use of a strong dehydrating agent like concentrated sulfuric acid is crucial. Maintaining its concentration is vital for the success of the reaction.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of fluoran dyes often involves the use of hazardous reagents, volatile organic solvents, and energy-intensive processes. The application of green chemistry principles aims to address these shortcomings by designing more environmentally benign and sustainable synthetic routes.
Several of the twelve principles of green chemistry can be applied to improve the synthesis of this compound:
Prevention of Waste: The most effective green chemistry approach is to prevent waste generation in the first place. The development of a solvent-free synthesis for the initial Friedel-Crafts acylation step is a prime example of this principle in action google.com. By eliminating the need for a solvent like toluene, a significant amount of waste is avoided.
Use of Safer Solvents and Auxiliaries: As mentioned, eliminating the use of hazardous solvents like toluene is a significant improvement. If a solvent is necessary, greener alternatives with lower toxicity and environmental impact should be considered.
Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the condensation step uses a catalytic amount of acid, the use of a large excess of concentrated sulfuric acid is common. Research into the use of solid acid catalysts, which are often more environmentally friendly and can be recycled, is an active area of interest in green chemistry. Solid acids can potentially replace corrosive and hazardous mineral acids like sulfuric acid oru.edu.
Catalyst Recycling: The ability to recover and reuse catalysts is a key aspect of green chemistry. Heterogeneous solid acid catalysts can be more easily separated from the reaction mixture and potentially recycled, reducing waste and cost researchgate.netencyclopedia.pub.
Interactive Data Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Adoption of a solvent-free reaction for the Friedel-Crafts acylation step google.com. |
| Atom Economy | The condensation reaction inherently has a good atom economy. |
| Safer Solvents | Elimination of volatile organic solvents like toluene. |
| Energy Efficiency | Potential for reduced energy consumption in solvent-free methods. |
| Catalysis | Exploration of recyclable solid acid catalysts as an alternative to sulfuric acid oru.edu. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, without compromising the efficiency of the process or the quality of the product.
Molecular Structure Function Relationships and Mechanistic Insights into 6 Diethylamino 1 ,3 Dimethylfluoran
Advanced Structural Characterization Techniques for Confirming Spirocyclic Conformation
The defining structural feature of 6'-(Diethylamino)-1',3'-dimethylfluoran in its colorless state is the spirocyclic system, where a spiro carbon atom connects an isobenzofuranone ring and a xanthene moiety. mdpi.com Confirmation of this intricate three-dimensional structure relies on advanced analytical methods.
X-ray crystallography is a definitive technique for elucidating the solid-state conformation of such molecules. Studies on analogous fluoran (B1223164) compounds, such as 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one, provide critical insights. mdpi.com In these structures, the xanthene portion adopts a nearly planar conformation. mdpi.com The spiro linkage forces the isobenzofuranone ring to be oriented almost perpendicularly to the xanthene plane, with a measured interplanar angle of approximately 87.7°. mdpi.com This orthogonal arrangement is crucial as it disrupts the π-conjugation across the molecule, leading to its colorless nature in the spirocyclic form. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, used to confirm the structure in solution. mdpi.comtcichemicals.com Specific NMR techniques can verify the presence of the spiro carbon and the connectivity of the different ring systems.
Table 1: Crystallographic Data for a Representative Spiro[isobenzofuran-1,9′-xanthen]-3-one Structure
| Parameter | Value | Significance |
|---|---|---|
| Interplanar Angle (Xanthene/Isobenzofuranone) | 87.679(14)° mdpi.com | Confirms the orthogonal arrangement of the two main ring systems, breaking conjugation. |
| C-O Spirolactone Bond Length | 1.4912(13) Å mdpi.com | Typical length for a single bond, indicating the closed lactone ring. |
Exploration of Reversible Structural Transformations under External Stimuli
The chromogenic properties of this compound are rooted in its ability to undergo reversible structural transformations. These changes are typically triggered by thermal energy or changes in the chemical environment, such as pH. alfa-chemistry.com
Thermally Induced Conformational Changes
Thermochromism in systems containing this compound is a result of a temperature-dependent equilibrium between the colorless and colored forms. The process is not solely dependent on heat but involves the interaction of the fluoran dye with a color developer, which is typically a weak acid, and a low-melting solvent or matrix. researchgate.netrsc.org As the temperature increases and the matrix melts, the mobility of the components increases, facilitating a proton transfer from the developer to the fluoran dye. kci.go.kr This interaction induces the opening of the lactone ring. kci.go.kr
Investigation of Acid-Base Equilibria and Ring-Opening Reactions
The fundamental chemistry underpinning the color change is an acid-base reaction. nih.govalfa-chemistry.com The lactone part of the spirocyclic structure can be protonated by an acid. This protonation makes the spiro carbon more electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the C-O bond in the spirolactone ring. nih.govacs.org
This reaction is a reversible equilibrium. alfa-chemistry.com In a neutral or basic environment, the equilibrium favors the closed, spirocyclic, colorless form. alfa-chemistry.com Upon the addition of an acid, the equilibrium shifts towards the open, conjugated, colored form. nih.govacs.org This ring-opening is a type of isomerization that transforms the molecule from a non-planar, spirocyclic compound into a planar, quinoidal structure. nih.govacs.orgresearchgate.net
Dynamics of Electronic Distribution and its Impact on Optical Responses
The transition between the colorless and colored states is accompanied by a dramatic change in the molecule's electronic structure and, consequently, its optical properties. nih.gov
In the colorless, closed-ring (spirolactone) form, the π-electron systems of the xanthene and isobenzofuranone moieties are largely isolated from each other due to the spirocyclic linkage. mdpi.com This separation results in a limited conjugated system, and the molecule primarily absorbs light in the ultraviolet region (below 350 nm), appearing colorless to the human eye. nih.govacs.org
Upon ring-opening induced by acid or heat, the molecule planarizes, and a highly conjugated quinoidal structure is formed. nih.govacs.org This extended π-conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The electronic transitions, predominantly of a π → π* character, now require less energy and occur in the visible region of the electromagnetic spectrum, giving rise to the molecule's intense color. rsc.org
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on similar fluoran dyes have been instrumental in modeling these changes. nih.govrsc.org These calculations can predict the absorption spectra of both the closed and open forms, confirming that the extended conjugation in the open form is responsible for the bathochromic shift (shift to longer wavelengths) in the absorption maximum. nih.gov
Table 2: Spectroscopic Properties of Fluoran Dyes in Leuco and Colored Forms
| Molecular State | Conformation | Conjugation | Absorption Maximum (λmax) | Appearance |
|---|---|---|---|---|
| Leuco Form | Closed Spirocyclic Ring nih.gov | Disrupted mdpi.com | < 350 nm nih.govacs.org | Colorless |
Molecular Targets and Pathways Involved in Color Transitions
The molecular mechanisms of the color transition are intrinsic to the fluoran structure itself, with specific parts of the molecule acting as targets for external stimuli.
Interaction with Thermal Energy and Conformational Shifts
The primary "molecular target" for the thermochromic transition is the spirolactone ring. Thermal energy itself does not directly break the C-O bond but acts as a facilitator for the reaction pathway. In typical thermochromic systems, such as thermal paper, heat melts a solid matrix, which increases molecular mobility and allows the fluoran dye to interact with an acidic developer. rsc.orgkci.go.kr
The pathway involves a conformational shift from the stable, non-planar spirocyclic state to the ring-opened zwitterionic/quinoidal state. nih.govacs.org This is not just a simple bond cleavage but a significant structural reorganization that allows for the formation of an extended, planar conjugated system. The stability of this colored state is influenced by interactions with the developer and the surrounding matrix. researchgate.net The reversibility of the process is achieved when, upon cooling or removal of the acidic environment, the molecule reverts to the thermodynamically more stable, colorless spirocyclic form. acs.orgalfa-chemistry.com
Binding Bond Dynamics with Color Developers
The defining characteristic of this compound as a leuco dye is its ability to undergo a profound and reversible transformation from a colorless to a colored state upon interaction with a color developer. This change is not merely a simple mixing of substances but a dynamic chemical process involving the breaking and formation of chemical bonds, driven by the transfer of a proton. The interaction is a classic acid-base reaction where the fluoran dye acts as a Lewis base and the color developer, typically an acidic compound, acts as a Lewis acid.
The color formation mechanism is initiated by the protonation of the lactone ring within the this compound molecule. In its colorless state, the molecule exists in a closed-ring, non-planar spirolactone form. This structure effectively isolates the electronic systems of the xanthene and benzene (B151609) portions of the molecule, limiting conjugation and thus absorption of light in the visible spectrum.
Upon introduction of a color developer, such as a phenolic compound, a proton is transferred from the acidic hydroxyl group of the developer to the ether oxygen of the spirolactone ring. This protonation event is the critical step that initiates the cleavage of the C-O bond in the lactone ring. The opening of this ring leads to a planar, zwitterionic structure. This structural rearrangement results in an extended π-conjugated system across the molecule, which is responsible for the strong absorption of visible light and, consequently, the appearance of color.
The interaction between the opened, cationic form of the fluoran dye and the anionic developer is stabilized by a combination of electrostatic attraction and hydrogen bonding. The dynamics of this binding are reversible; the removal of the acidic developer or the introduction of a base can abstract the proton, leading to the re-formation of the lactone ring and a return to the colorless state.
While specific quantitative data on the binding bond dynamics for this compound with various developers is not extensively available in public literature, research on analogous fluoran dye systems provides valuable insights. Spectroscopic and computational studies on similar fluoran-developer complexes indicate that the strength and nature of the interaction can be influenced by several factors:
Acidity of the Developer: The pKa of the color developer plays a crucial role. A more acidic developer will more readily donate a proton, leading to a more efficient and stable color formation.
Steric Hindrance: The molecular structures of both the dye and the developer can influence the proximity and orientation of the interacting functional groups, affecting the efficiency of proton transfer and the stability of the resulting complex.
Solvent/Matrix Effects: In practical applications, such as thermal paper, the surrounding medium can affect the equilibrium between the colored and colorless forms by influencing the solvation and stability of the charged species.
The table below provides illustrative spectroscopic data that is typical for fluoran dyes, demonstrating the shift in absorption upon interaction with an acidic developer.
| State of Fluoran Dye | Typical λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Appearance |
| Colorless (Lactone Form) | < 300 | Low | Colorless |
| Colored (Zwitterionic Form) | 550 - 610 | High | Colored (e.g., Black, Blue, Red) |
This table presents typical data for fluoran dyes and is for illustrative purposes. Specific values for this compound may vary depending on the specific developer and conditions.
Applications of 6 Diethylamino 1 ,3 Dimethylfluoran in Advanced Functional Materials
Development of Reversible Thermochromic Systems
Reversible thermochromic systems are materials that exhibit a change in color in response to temperature fluctuations. These systems typically consist of a leuco dye, a color developer, and a solvent or matrix. 6'-(Diethylamino)-1',3'-dimethylfluoran serves as the leuco dye, which is responsible for the color change. The developer, often a weak acid, facilitates the opening of the lactone ring of the fluoran (B1223164) dye in its colored state. The solvent, a phase-change material, dictates the temperature at which the color change occurs. At lower temperatures, the system is in a solid, colored state. As the temperature rises and the solvent melts, the dye, developer, and solvent interact, leading to a structural change in the dye and a transition to a colorless state. This process is reversible, with the color returning as the temperature decreases.
Application in Temperature-Sensitive Coatings and Inks
This compound is a key ingredient in the formulation of thermochromic inks and coatings that are designed to change color at specific temperatures. These materials are utilized in a wide range of applications, from novelty items to safety indicators. The performance of these coatings is highly dependent on the concentration of the thermochromic ink.
Research on waterborne finish films has shown that the concentration of thermochromic ink significantly impacts the optical and mechanical properties of the coating. For instance, studies have indicated that finish films containing 15.0% and 30.0% thermochromic ink exhibit optimal discoloration performance. The gloss of the finish film can vary with ink concentration, with one study finding the highest gloss at a 10.0% concentration and the lowest at 30.0%. nih.gov The adhesion of the film, however, appears to be unaffected by the ink concentration. In terms of mechanical properties, the impact resistance of the finish film has been observed to increase with thermochromic ink concentrations above 15.0%. nih.gov
Table 1: Effect of Thermochromic Ink Concentration on Finish Film Properties
| Thermochromic Ink Concentration | Discoloration Performance | Gloss Level | Impact Resistance (at concentrations >15.0%) |
|---|---|---|---|
| 10.0% | Sub-optimal | High | - |
| 15.0% | Optimal | Moderate | Increases with concentration |
This table is based on findings from a study on waterborne finish films and may not be directly representative of all thermochromic coating systems.
Fabrication of Thermal Recording Papers
In the fabrication of thermal recording papers, this compound is utilized as a leuco dye in the heat-sensitive coating. This coating, when exposed to heat from a thermal printer head, undergoes a chemical reaction that produces an image. The thermal paper is composed of a base paper coated with a thermal layer containing the leuco dye, a developer, and a sensitizer, all dispersed in a binder.
When heated, the sensitizer melts, allowing the leuco dye and the developer to come into contact and react, resulting in the formation of a colored image. The performance of thermal paper is characterized by several key parameters, including dynamic sensitivity and static sensitivity. Dynamic sensitivity refers to how quickly the paper responds to the heat from the printing head, which is crucial for high-speed printing. epa.gov Static sensitivity, on the other hand, is the temperature at which the color-forming reaction begins. epa.gov
The selection of the leuco dye, developer, and sensitizer is critical in determining the properties of the thermal paper, such as image color, stability, and print quality. While specific performance data for this compound in various thermal paper formulations is often proprietary, its use is well-established in the industry for producing black or colored images.
Table 2: Key Components of Thermal Recording Paper
| Component | Function |
|---|---|
| Leuco Dye (e.g., this compound) | Color former, changes from colorless to colored upon reaction with the developer. |
| Developer | An acidic compound that reacts with the leuco dye to produce the color. |
| Sensitizer | A low-melting-point substance that facilitates the reaction between the dye and the developer. |
| Binder | Holds the components together and adheres them to the paper substrate. |
| Substrate | The base paper. |
Integration into Smart Textiles and Fabrics
Smart textiles and fabrics integrated with thermochromic systems containing this compound offer the ability to visually respond to temperature changes, enabling applications such as real-time temperature monitoring and aesthetic design elements.
A red thermochromic dye has been synthesized using this compound as the leuco dye, biomass tea polyphenol as the color developer, and tetradecanol as the phase-change material. This system demonstrates reversible thermochromic behavior, with a discoloration temperature range of 39–42 °C, which is primarily governed by the melting point of the tetradecanol. The thermochromic mechanism involves the breaking and reorganization of binding bonds between the leuco dye and the color developer with temperature changes.
The synthesized red thermochromic dye has been successfully applied to polyester fabrics using an impregnation method. The resulting dyed fabrics exhibit reversible color-changing properties, making them suitable for intelligent textiles. The uniform distribution of the dye components is crucial for achieving consistent thermal stability and color-changing performance.
Polyester fabrics dyed with the thermochromic system containing this compound have shown significant improvements in functional properties. A notable increase in the Ultraviolet Protection Factor (UPF) value from 26.3 for undyed fabric to approximately 100 for the dyed fabric indicates enhanced UV resistance. Furthermore, the hydrophilicity of the fabric is improved, as evidenced by a decrease in the water contact angle of about 40° compared to undyed polyester fabric. chemimpex.com
Table 3: Functional Properties of Polyester Fabric Dyed with this compound Thermochromic Dye
| Property | Undyed Polyester Fabric | Dyed Polyester Fabric |
|---|---|---|
| UPF Value | 26.3 | ~100 |
| Water Contact Angle | 139° | ~99° |
Utilization in Pressure and Heat Sensitive Recording Technologies
This compound is a key component in the production of pressure and heat-sensitive recording materials, such as carbonless copy paper and thermal paper. In these applications, the dye, in its colorless lactone form, is microencapsulated and coated onto a paper substrate along with a color developer, which is typically an acidic compound.
When pressure is applied, in the case of carbonless copy paper, the microcapsules rupture, releasing the dye which then reacts with the developer on an adjacent sheet, producing a colored mark. In thermal paper, the application of heat from a thermal print head melts the dye and the developer, allowing them to mix and react, resulting in the formation of an image. The color development is a result of the acidic developer protonating the fluoran dye, which induces the opening of the spirolactone ring and the formation of a highly conjugated, colored quinoid structure.
| Component | Function |
| This compound (Leuco Dye) | Color former; exists in a colorless state and develops color upon reaction with a developer. |
| Acidic Developer (e.g., Bisphenol A, Urea-Urethane compounds) | Proton donor; induces the ring-opening of the leuco dye to its colored form. |
| Sensitizer (e.g., long-chain fatty acids) | Lowers the melting point of the system to facilitate the reaction between the dye and developer at lower temperatures. |
| Microcapsules | Protect the leuco dye from reacting prematurely and control its release. |
Detailed research into the color development mechanism has shown that the stability of the colored state is dependent on the interaction between the dye and the developer in the solid, amorphous state. The specific developer used can influence the performance characteristics of the recording material, such as the intensity and stability of the developed color.
Novel Applications through Combination with Acid-Generating Mechanisms
The principle of acid-induced color change in this compound has been extended to create novel functional materials by coupling it with various acid-generating mechanisms. These systems allow for color formation to be triggered by stimuli other than direct pressure or heat.
A notable example is the development of reversible thermochromic dyes for smart textiles. In one study, this compound (referred to as DDF in the study) was combined with biomass-derived tea polyphenols as the color developer and a phase-change material, tetradecanol. mdpi.comnih.govresearchgate.net The resulting thermochromic system exhibits a color change in response to temperature fluctuations. At lower temperatures, the tea polyphenols protonate the fluoran dye, leading to a colored state. As the temperature rises, the interaction between the dye and the developer is disrupted, causing the spirolactone ring to close and the material to become colorless. mdpi.comnih.govresearchgate.net
This thermochromic system, when applied to polyester fabrics, not only provides a visual temperature indication but also enhances the functionality of the textile. mdpi.comnih.govresearchgate.net
| Property | Undyed Polyester Fabric | Polyester Fabric Dyed with TC-DDF |
| UV-Visible Absorption (at 25°C) | - | 490-550 nm |
| UV Protection Factor (UPF) | 26.3 | ~100 |
| Water Contact Angle | 139° | ~99° (decreased by about 40°) |
| Static Voltage Half-life | > 1 s | < 1 s |
TC-DDF refers to the thermochromic dye synthesized with this compound and tea polyphenols. mdpi.com
The data indicates that the incorporation of the thermochromic dye significantly improves the UV resistance and antistatic properties of the polyester fabric, while also making it more hydrophilic. mdpi.comnih.gov
Innovation in Smart Freezing Visualization Materials (e.g., Black Ice Indicators)
A critical application of this compound is in the development of smart materials for safety indicators, such as those for detecting black ice on road surfaces. These materials utilize the thermochromic properties of the fluoran dye within a multicomponent system to provide a clear visual warning of freezing conditions.
In a specific application, thermochromic microcapsules were created containing a mixture of this compound and other components to achieve a distinct color change at 0°C. These microcapsules were then incorporated into a coating that also contained a hydrochromic material. The hydrochromic component turns from opaque white to transparent when wet, revealing the underlying thermochromic layer.
When the road surface is dry, the indicator appears white. When moisture is present and the temperature drops to freezing, the thermochromic component develops a red color, which becomes visible through the now-transparent hydrochromic layer, providing a clear visual warning of the potential for black ice.
| Performance Metric | Value | Conditions |
| Discoloration Response Time | 10 s | Change in temperature |
| Rating Response (R0H, 1:8 ratio) | 19 s | Change from dry to moisture freezing conditions |
| Color Difference (ΔE*) | up to 31.18 | Change from dry freezing to moisture freezing conditions |
| Color Recovery Rate | 4.8 times slower | Under moisture freezing conditions compared to dry freezing |
R0H refers to the 0°C sensitive thermochromic material combined with the hydrochromic material.
This innovative combination of thermochromic and hydrochromic materials provides a robust and highly visible indicator for hazardous road conditions, showcasing the versatility of this compound in advanced safety applications.
Research Applications of 6 Diethylamino 1 ,3 Dimethylfluoran in Analytical and Imaging Sciences
Development of Fluorescent Dyes and Probes
6'-(Diethylamino)-1',3'-dimethylfluoran serves as a fundamental building block in the creation of sophisticated fluorescent dyes and probes. These tools are instrumental in visualizing and measuring a variety of biological and environmental parameters. The fluorescence of this compound is often based on a reversible transition between a non-fluorescent, spirocyclic form and a highly fluorescent, quinoid form. This switching mechanism can be triggered by changes in the local environment, such as pH or the presence of specific analytes.
Applications in Fluorescence Microscopy for Cellular and Tissue Visualization
In the realm of cellular and tissue imaging, derivatives of this compound are valued for their ability to provide high-contrast visualization of subcellular structures and processes. While specific studies solely focused on this compound are not extensively detailed in publicly accessible literature, the broader class of fluoran (B1223164) and rhodamine dyes, to which it belongs, is widely employed in fluorescence microscopy. These dyes can be chemically modified to target specific organelles or biomolecules within a cell. Upon binding or localization, their fluorescent properties can be modulated, allowing researchers to observe the distribution and dynamics of the target with high spatial and temporal resolution. The development of probes based on the fluoran scaffold enables the imaging of cellular ions and pH, providing insights into cellular physiology and pathology.
Utility in Flow Cytometry and Biological System Tracing
The inherent brightness and photostability of dyes derived from this compound make them suitable for applications in flow cytometry. chemimpex.com This technique allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. Cells can be labeled with fluorescently tagged antibodies or other probes that incorporate a fluoran-based dye. As the cells pass through the laser of a flow cytometer, the dye emits a fluorescent signal that is detected and quantified. This enables the identification and sorting of specific cell populations based on the expression of cell surface or intracellular markers.
Furthermore, the ability of these dyes to be used as tracers in biological systems is a significant area of research. chemimpex.com Their fluorescence allows for the tracking of their movement and distribution within an organism or cellular system over time, providing valuable information on biological processes such as transport and diffusion.
Role in Environmental Monitoring Applications
The application of this compound extends to environmental monitoring, where its fluorescent properties are harnessed for the detection of various pollutants. chemimpex.com Probes based on the fluoran structure can be designed to exhibit a selective fluorescent response to the presence of specific metal ions or other contaminants in environmental samples, such as water or soil. This "turn-on" or "turn-off" fluorescence provides a sensitive and often rapid method for qualitative and quantitative analysis of environmental toxins.
Function as pH Indicators in Chemical Assays
This compound and its derivatives are well-established as effective pH indicators in a multitude of chemical assays. chemimpex.com Their utility in this regard stems from the pH-dependent equilibrium between their non-colored, non-fluorescent lactone form and their colored, fluorescent open-ring quinoid form.
In acidic conditions, the lactone ring tends to open, leading to the formation of the colored and fluorescent species. Conversely, in basic or neutral media, the equilibrium shifts towards the colorless and non-fluorescent lactone form. This distinct and reversible color change provides a clear visual endpoint in acid-base titrations and allows for the determination of the pH of a solution. The specific pH range over which this transition occurs can be tuned by modifying the chemical structure of the fluoran dye.
| Property | Description |
| Mechanism | pH-dependent equilibrium between a colorless lactone form and a colored, fluorescent quinoid form. |
| Acidic Conditions | Ring-opening to the colored, fluorescent form. |
| Neutral/Basic Conditions | Ring-closure to the colorless, non-fluorescent form. |
| Application | Visual endpoint determination in acid-base titrations and pH measurement. |
Integration into Laser Systems, Particularly Dye Lasers
The strong fluorescence and high quantum yield of this compound and related rhodamine dyes make them excellent gain media for dye lasers. chemimpex.com Dye lasers are a class of lasers that use an organic dye in a liquid solution as the lasing medium. These lasers are notable for their tunability, meaning the wavelength of the emitted laser light can be adjusted over a certain range.
Dyes based on the fluoran and rhodamine scaffold exhibit several properties that are advantageous for laser applications, including:
High absorption coefficients at the pump laser wavelength.
High fluorescence quantum yields , leading to efficient conversion of pump energy into laser light.
Good photostability , which allows for prolonged laser operation.
Broad fluorescence spectra , which enables a wide tuning range for the laser output.
Computational Chemistry and Theoretical Modeling of 6 Diethylamino 1 ,3 Dimethylfluoran
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 6'-(diethylamino)-1',3'-dimethylfluoran. These calculations provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and its reactivity.
In its colorless, closed-lactone form, this compound typically possesses a larger HOMO-LUMO gap, indicating greater stability and absorption in the ultraviolet region. Upon lactone ring-opening to the colored, zwitterionic form, the π-conjugated system extends significantly. This extension leads to a stabilization of the LUMO and a destabilization of the HOMO, resulting in a smaller HOMO-LUMO gap. This reduced gap is responsible for the absorption of light in the visible spectrum, giving rise to the compound's characteristic color. DFT calculations can precisely quantify these energy levels and the resulting gap in both states, offering a theoretical explanation for the observed chromism.
Table 1: Representative Calculated Electronic Properties of Amino-Fluoran Dyes
| Property | Closed Form (Leuco) | Open Form (Colored) |
| HOMO Energy (eV) | -5.8 to -6.2 | -5.2 to -5.6 |
| LUMO Energy (eV) | -1.5 to -1.9 | -2.8 to -3.2 |
| HOMO-LUMO Gap (eV) | 4.0 to 4.5 | 2.2 to 2.6 |
Note: The data presented are typical values for amino-fluoran dyes and serve as an illustrative example.
Molecular Dynamics Simulations for Conformational Change Modeling
The transition between the colorless and colored forms of this compound involves a significant conformational change, primarily the opening and closing of the lactone ring. Molecular dynamics (MD) simulations are a powerful tool for modeling these dynamic processes. By simulating the motion of atoms over time, MD can provide insights into the mechanism, transition states, and energy barriers associated with this structural transformation.
MD simulations can model the fluoran (B1223164) dye in different environments, such as in various solvents or in a solid matrix, to understand how intermolecular interactions influence the conformational equilibrium. For instance, in the presence of a polar solvent or an acidic medium, the open, colored form can be stabilized through solute-solvent interactions, shifting the equilibrium towards the colored state. These simulations can reveal the specific interactions, such as hydrogen bonding, that play a crucial role in stabilizing the open-ring structure. The insights gained from MD simulations are invaluable for designing systems where the color change can be controlled by external stimuli.
Prediction of Spectroscopic Properties
One of the most significant applications of computational chemistry in the study of fluoran dyes is the prediction of their spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. acs.org By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) for both the colorless and colored forms of this compound.
For the colorless, closed-ring form, TD-DFT calculations typically predict absorption maxima in the UV region, consistent with its lack of color. In contrast, for the open-ring, colored form, the predicted λmax shifts into the visible range. acs.org These theoretical predictions can be compared with experimental spectra to validate the computational models and to aid in the interpretation of experimental data. The accuracy of these predictions is often dependent on the choice of the functional and basis set used in the calculations. acs.org
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Fluoran Dye
| Molecular State | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) |
| Closed (Leuco) | ~280-320 | ~290-330 |
| Open (Colored) | ~540-580 | ~550-600 |
Note: This table provides a general comparison for a typical fluoran dye to illustrate the predictive power of TD-DFT.
Design of Novel Fluoran Derivatives through In Silico Approaches
The knowledge gained from quantum chemical calculations and molecular dynamics simulations provides a solid foundation for the in silico design of novel fluoran derivatives with enhanced or specific properties. By computationally screening a virtual library of candidate molecules, researchers can identify promising structures before undertaking time-consuming and resource-intensive synthesis. acs.org
This computational screening process often involves modifying the core structure of this compound with different substituent groups. For example, introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings can systematically tune the HOMO and LUMO energy levels. This, in turn, allows for the fine-tuning of the absorption wavelength and color of the dye. acs.org In silico approaches can predict how these modifications will affect not only the color but also other important properties such as solubility, stability, and the energy barrier for the ring-opening/closing process. This rational design strategy accelerates the discovery of new fluoran dyes for a wide range of applications, from advanced materials to analytical sensors.
Q & A
Q. What are the primary synthetic routes for 6'-(Diethylamino)-1',3'-dimethylfluoran, and how do reaction conditions influence yield?
The compound is synthesized via palladium-catalyzed amination of bromofluorans with anilines or morpholine. Key parameters include:
- Catalyst loading : 5–10 mol% Pd(dba)₂ for optimal efficiency.
- Temperature : Reactions typically proceed at 80–100°C.
- Solvent : Toluene or DMF enhances solubility of aromatic intermediates.
Yield improvements (up to 85%) are achieved by optimizing ligand choice (e.g., BINAP) and avoiding moisture-sensitive conditions .
Q. How is the purity of this compound validated in research settings?
Purity is assessed using HPLC with UV detection (λ = 254 nm). Key specifications include:
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | >98.0% | |
| Storage | <15°C, dark conditions | |
| Impurities often arise from incomplete diethylamino-group incorporation or residual solvents, detectable via GC-MS . |
Q. What are the compound’s fundamental photophysical properties relevant to fluorescence studies?
- Excitation/Emission : 480 nm (Ex), 520 nm (Em) in ethanol.
- Quantum Yield : ~0.65 when bound to lipid membranes.
- Thermochromic Range : 25–60°C, with reversible color shifts (colorless to pink) useful for temperature-sensitive assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence intensity data across cell imaging studies?
Discrepancies often stem from:
- Solvent polarity : Ethanol vs. DMSO alters fluoran aggregation, affecting signal intensity.
- pH sensitivity : Fluorescence quenches below pH 6.0; use HEPES buffer (pH 7.4) for consistency.
- Cellular uptake variability : Pre-incubation with membrane permeabilizers (e.g., 0.1% Triton X-100) enhances reproducibility .
Q. What methodologies optimize the compound’s integration into temperature-responsive polymers for material science applications?
Q. How do structural analogs (e.g., benzofluoran derivatives) affect lipid membrane interaction studies?
Compare analogs using:
Q. What strategies address batch-to-batch variability in environmental sensing applications?
- Standardization : Pre-calibrate against Hg²⁺ (LOD = 0.1 ppm) or Pb²⁺ (LOD = 0.5 ppm) using ICP-MS.
- Matrix Effects : Add EDTA (1 mM) to mitigate interference from Ca²⁺/Mg²⁺ in water samples.
- Data Normalization : Express fluorescence as a ratio to internal reference dyes (e.g., Rhodamine B) .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
